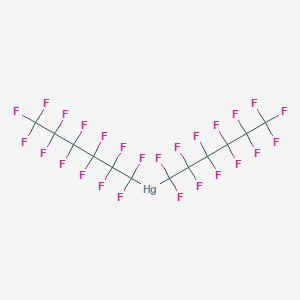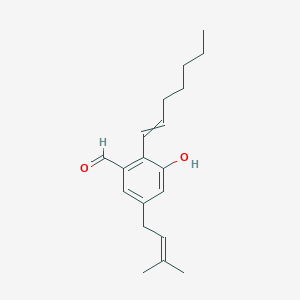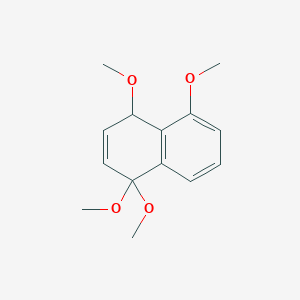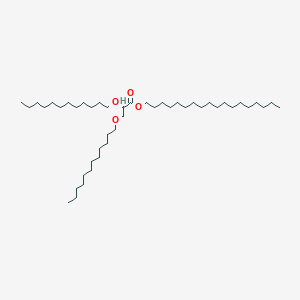
Bis(tridecafluorohexyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tridecafluorohexyl)mercury is a chemical compound that belongs to the class of organomercury compounds These compounds are characterized by the presence of mercury atoms bonded to organic groups this compound is notable for its unique structure, which includes two tridecafluorohexyl groups attached to a central mercury atom
準備方法
The synthesis of bis(tridecafluorohexyl)mercury typically involves the reaction of mercury salts with tridecafluorohexyl-containing reagents. One common method involves the reaction of mercury(II) chloride with tridecafluorohexyl lithium or tridecafluorohexyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
化学反応の分析
Bis(tridecafluorohexyl)mercury undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and tridecafluorohexyl-containing byproducts.
Substitution: In substitution reactions, the tridecafluorohexyl groups can be replaced by other organic or inorganic groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Bis(tridecafluorohexyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: Research into the biological effects of organomercury compounds often involves this compound due to its unique properties.
作用機序
The mechanism of action of bis(tridecafluorohexyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom in the compound can form strong bonds with sulfur atoms in these proteins, leading to the inhibition of their function. This interaction can disrupt various cellular processes and pathways, contributing to the compound’s biological effects .
類似化合物との比較
Bis(tridecafluorohexyl)mercury can be compared with other similar organomercury compounds, such as:
- Bis(perfluorohexyl)mercury
- Bis(perfluorooctyl)mercury
- Bis(trifluoromethyl)mercury
These compounds share similar structural features but differ in the length and composition of the fluorinated alkyl groups. This compound is unique due to its specific tridecafluorohexyl groups, which impart distinct chemical and physical properties .
特性
CAS番号 |
63037-06-9 |
|---|---|
分子式 |
C12F26Hg |
分子量 |
838.68 g/mol |
IUPAC名 |
bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)mercury |
InChI |
InChI=1S/2C6F13.Hg/c2*7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19; |
InChIキー |
VUOGCYGEEUKYFK-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)(F)[Hg]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)


![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)

![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)

![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)


